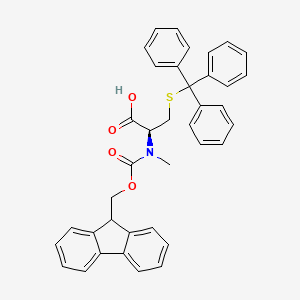

Fmoc-N-Me-D-Cys(Trt)-OH

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Fmoc-N-Methyl-D-Cysteine(Trityl)-OH: is a derivative of cysteine, an amino acid that contains a thiol group. This compound is often used in peptide synthesis due to its protective groups, which help in the selective deprotection and coupling reactions. The Fmoc group (9-fluorenylmethyloxycarbonyl) is a common protecting group for the amino function, while the trityl group (Trt) protects the thiol group of cysteine.

准备方法

Synthetic Routes and Reaction Conditions:

Fmoc Protection: The amino group of N-Methyl-D-Cysteine is protected by reacting with 9-fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium carbonate or triethylamine.

Trityl Protection: The thiol group of the cysteine is protected by reacting with trityl chloride in the presence of a base like pyridine or triethylamine.

Industrial Production Methods: The industrial production of Fmoc-N-Methyl-D-Cysteine(Trityl)-OH typically involves large-scale synthesis using automated peptide synthesizers. The process includes:

Solid-Phase Synthesis: The compound is synthesized on a solid support, which allows for easy purification and handling.

Automated Synthesis: Automated synthesizers are used to add the Fmoc and Trityl protecting groups sequentially, ensuring high purity and yield.

化学反应分析

Types of Reactions:

Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Trityl group can be removed using acidic conditions like trifluoroacetic acid.

Coupling Reactions: The compound can undergo peptide coupling reactions with other amino acids or peptides using coupling reagents like HATU or DIC.

Common Reagents and Conditions:

Fmoc Deprotection: Piperidine in dimethylformamide.

Trityl Deprotection: Trifluoroacetic acid in dichloromethane.

Coupling Reagents: HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or DIC (N,N’-Diisopropylcarbodiimide).

Major Products Formed:

Deprotected Amino Acid: Removal of the Fmoc and Trityl groups yields N-Methyl-D-Cysteine.

Peptide Products: Coupling reactions yield peptides with N-Methyl-D-Cysteine incorporated at specific positions.

科学研究应用

Chemistry:

Peptide Synthesis: Used in the synthesis of peptides and proteins, particularly those requiring selective protection of functional groups.

Bioconjugation: Employed in the conjugation of peptides to other molecules, such as drugs or fluorescent labels.

Biology:

Protein Engineering: Utilized in the design and synthesis of modified proteins with specific functional properties.

Enzyme Studies: Used to study the role of cysteine residues in enzyme activity and regulation.

Medicine:

Drug Development: Investigated for its potential in developing peptide-based therapeutics.

Diagnostics: Used in the development of diagnostic assays involving peptides.

Industry:

Biotechnology: Applied in the production of synthetic peptides for research and commercial purposes.

Pharmaceuticals: Used in the synthesis of peptide drugs and other bioactive compounds.

作用机制

Molecular Targets and Pathways:

Thiol Group Reactivity: The thiol group of cysteine can form disulfide bonds, which are crucial for protein folding and stability.

Peptide Bond Formation: The compound participates in peptide bond formation during peptide synthesis, contributing to the structure and function of the resulting peptides.

相似化合物的比较

Fmoc-Cysteine(Trityl)-OH: Similar in structure but lacks the N-methyl group.

Boc-Cysteine(Trityl)-OH: Uses a different protecting group (Boc) for the amino function.

Fmoc-N-Methyl-L-Cysteine(Trityl)-OH: The L-isomer of the compound.

Uniqueness:

N-Methyl Group: The presence of the N-methyl group in Fmoc-N-Methyl-D-Cysteine(Trityl)-OH provides unique steric and electronic properties, which can influence the reactivity and selectivity in peptide synthesis.

D-Isomer: The D-isomer offers different stereochemical properties compared to the L-isomer, which can be advantageous in certain applications, such as the synthesis of peptides with specific conformations or biological activities.

生物活性

Fmoc-N-Me-D-Cys(Trt)-OH is a modified amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article provides an in-depth examination of its biological activity, including its mechanisms of action, applications in research, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fmoc Group : A 9-fluorenylmethyloxycarbonyl group that protects the amino group.

- N-Methyl Group : A methyl substitution at the nitrogen atom of cysteine enhances its hydrophobic properties.

- Trt Group : A trityl group protecting the thiol (-SH) group of cysteine.

The molecular formula of this compound is C37H31NO4S with a molecular weight of 585.71 g/mol .

Mechanisms of Biological Activity

This compound has been shown to influence several biological processes:

- Antioxidant Activity : The thiol group in cysteine derivatives plays a crucial role in redox reactions, contributing to cellular antioxidant defense mechanisms.

- Cell Signaling : Modified cysteine residues can participate in signaling pathways, particularly those involving redox-sensitive proteins and transcription factors .

- Peptide Synthesis : As a building block for peptide synthesis, it can be incorporated into peptides that modulate biological functions such as apoptosis, cell cycle regulation, and immune responses .

Applications in Research

The compound has been utilized in various research contexts:

- Peptide Therapeutics : this compound is employed in synthesizing peptides for therapeutic applications, including those targeting cancer and infectious diseases.

- Drug Development : Its ability to form stable thioesters under acidic conditions makes it valuable in creating prodrugs or drug conjugates .

- Bioconjugation Strategies : The thiol group can be used for bioconjugation with other biomolecules, enhancing drug delivery systems or creating targeted therapies.

1. Antioxidant Properties

A study demonstrated that this compound exhibits significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cellular models.

2. Anticancer Activity

Research has shown that peptides synthesized using this compound can induce apoptosis in cancer cell lines through modulation of apoptotic pathways. For instance, a peptide derived from this compound was found to activate caspase-3, leading to programmed cell death in breast cancer cells .

3. Immunomodulatory Effects

In immunological studies, peptides containing this compound have been shown to enhance T-cell activation and proliferation, suggesting potential applications in vaccine development .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is presented below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Fmoc-D-Cys(Trt)-OH | Lacks N-methyl substitution | Standard cysteine without methyl modification |

| Fmoc-N-Et-D-Cys(Trt)-OH | Ethyl substitution instead of methyl | Alters hydrophobic interactions |

| Fmoc-Lys(Boc)-OH | Standard lysine amino acid | No thiol group; different biological activities |

This table illustrates how the N-methyl modification impacts the biological activity and application potential of the compound compared to its analogs.

属性

IUPAC Name |

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-tritylsulfanylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H33NO4S/c1-39(37(42)43-25-34-32-23-13-11-21-30(32)31-22-12-14-24-33(31)34)35(36(40)41)26-44-38(27-15-5-2-6-16-27,28-17-7-3-8-18-28)29-19-9-4-10-20-29/h2-24,34-35H,25-26H2,1H3,(H,40,41)/t35-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAKOPMQMPUNRGI-PGUFJCEWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@H](CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H33NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

599.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。